![molecular formula C13H21NO B13971897 3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile CAS No. 56505-03-4](/img/structure/B13971897.png)
3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile is an organic compound with the molecular formula C13H21NO It is characterized by the presence of a propiononitrile group attached to a 3,7-dimethyl-2,6-octadienyl moiety through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile typically involves the reaction of 3,7-dimethyl-2,6-octadien-1-ol with propiononitrile in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the ether linkage with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of 3,7-dimethyl-2,6-octadienal or 3,7-dimethyl-2,6-octadienoic acid.
Reduction: Formation of 3-[(3,7-dimethyl-2,6-octadienyl)oxy]propylamine.
Substitution: Formation of various substituted ethers.
Aplicaciones Científicas De Investigación
3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Involvement: Affecting metabolic or signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
- 3,7-Dimethyl-2,6-octadienyl acetate
- 3,7-Dimethyl-2,6-octadienyl isobutyrate
- 3,7-Dimethyl-2,6-octadienyl benzene
Uniqueness
3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile is unique due to its specific ether linkage and nitrile group, which confer distinct chemical and biological properties compared to similar compounds
Propiedades
Número CAS |
56505-03-4 |
|---|---|
Fórmula molecular |
C13H21NO |
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
3-(3,7-dimethylocta-2,6-dienoxy)propanenitrile |
InChI |
InChI=1S/C13H21NO/c1-12(2)6-4-7-13(3)8-11-15-10-5-9-14/h6,8H,4-5,7,10-11H2,1-3H3 |
Clave InChI |
LHHLNYVTCLDRMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCOCCC#N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


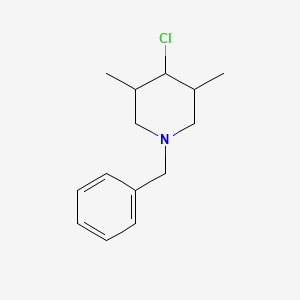
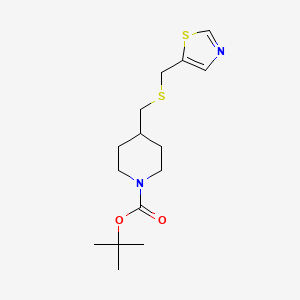
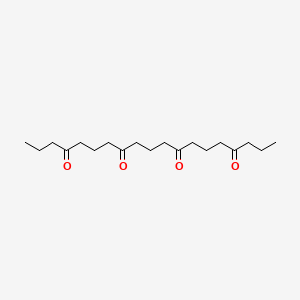
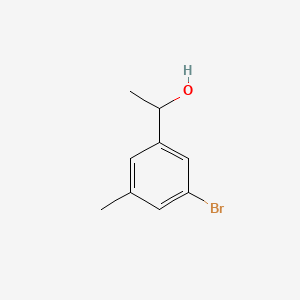

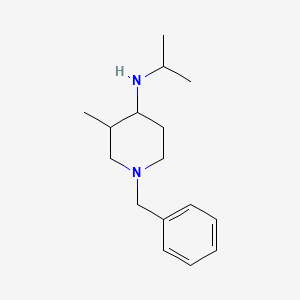
![6-Isopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13971852.png)
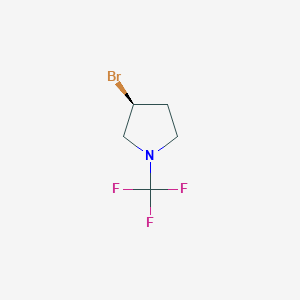
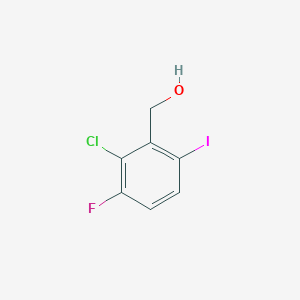
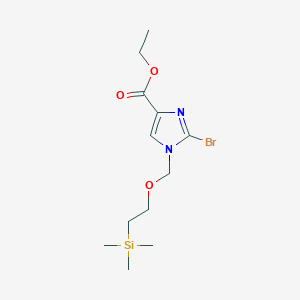
![1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one](/img/structure/B13971893.png)

![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)
